molecular formula C17H21N3O4S2 B8530213 4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid CAS No. 53136-48-4

4-[(4-Aminophenyl)sulfanyl]-3-(butylamino)-5-sulfamoylbenzoic acid

Cat. No. B8530213
Key on ui cas rn: 53136-48-4
M. Wt: 395.5 g/mol
InChI Key: RVYHLHYVDRXGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03982018

Procedure details

To the solution of 1.52 g of 4-(4-acetamidophenylmercapto)-3-amino-5-sulfamoylbenzoic acid in 600 ml of dimethylformamide, 40 g of butyraldehyde and 1.60 g of molecular sieves [Na12 (AlSiO4)12. 27 H2O], 36 g of sodium cyanoborohydride are added while stirring under nitrogen and keeping the temperature between about 20° and 30° for 1 hour. After stirring the mixture for 68 hours at room temperature, 6 lt of water are added, followed by 110 ml of concentrated hydrochloric acid and stirring is continued for 1 hour. The precipitate formed is filtered off, washed with water, dissolved in 1.2 lt of 2N aqueous sodium hydroxide and the solution refluxed for 2 hours under nitrogen. After cooling to room temperature it is filtered and the filtrate combined with 250 ml of glacial acetic acid. The precipitate formed is collected, 333 g thereof are dissolved in 2.8 lt of hot, 80% aqueous acetonitrile, the solution filtered, the filter washed with 500 ml more of said acetonitrile and the filtrate diluted with 3.3 lt of hot water. The precipitate formed at 14° is filtered off, taken up in 2.15 lt of hot, 90% aqueous ethanol and the solution diluted with 2.5 lt of hot water. The solids separated after cooling are collected and washed with water, to yield the 4-(4-aminophenylmercapto)-3-n-butylamino-5-sulfamoylbenzoic acid melting at 232°-234°, it is identical with that obtained according to Example 3.
Name
4-(4-acetamidophenylmercapto)-3-amino-5-sulfamoylbenzoic acid
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
(AlSiO4)12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[C:20]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]=2[NH2:25])=[CH:7][CH:6]=1)(=O)C.[CH:26](=O)[CH2:27][CH2:28][CH3:29].C([BH3-])#N.[Na+].Cl>CN(C)C=O.O>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11][C:12]2[C:20]([S:21](=[O:23])(=[O:24])[NH2:22])=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]=2[NH:25][CH2:26][CH2:27][CH2:28][CH3:29])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
4-(4-acetamidophenylmercapto)-3-amino-5-sulfamoylbenzoic acid
Quantity
1.52 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)SC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)N
Name
Quantity
40 g
Type
reactant
Smiles
C(CCC)=O
Name
(AlSiO4)12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
36 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between about 20° and 30°
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring the mixture for 68 hours at room temperature
Duration
68 h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.2 lt of 2N aqueous sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 2 hours under nitrogen
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is collected
DISSOLUTION
Type
DISSOLUTION
Details
333 g thereof are dissolved in 2.8 lt of hot, 80% aqueous acetonitrile
FILTRATION
Type
FILTRATION
Details
the solution filtered
WASH
Type
WASH
Details
the filter washed with 500 ml more of said acetonitrile
ADDITION
Type
ADDITION
Details
the filtrate diluted with 3.3 lt of hot water
CUSTOM
Type
CUSTOM
Details
The precipitate formed at 14°
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
the solution diluted with 2.5 lt of hot water
CUSTOM
Type
CUSTOM
Details
The solids separated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
are collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)SC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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